molecular formula C19H26ClN5O2 B6915865 1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide

1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide

Cat. No.: B6915865
M. Wt: 391.9 g/mol
InChI Key: YVZGPIJOOWIJKA-UHFFFAOYSA-N
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Description

1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the tert-butyl group and the 2-(2-chlorophenyl)-2-morpholin-4-ylethyl moiety can be achieved through nucleophilic substitution reactions. Common reagents include tert-butyl chloride and 2-(2-chlorophenyl)-2-morpholin-4-ylethyl chloride.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could be useful in studying various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. The chlorophenyl and morpholine moieties may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: Used in the treatment of serious fungal infections.

Uniqueness

1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide is unique due to its specific structural features, such as the tert-butyl group and the morpholine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.

Properties

IUPAC Name

1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O2/c1-19(2,3)25-13-16(22-23-25)18(26)21-12-17(24-8-10-27-11-9-24)14-6-4-5-7-15(14)20/h4-7,13,17H,8-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZGPIJOOWIJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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